molecular formula C11H15F2NO B3094498 {[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine CAS No. 1258695-50-9

{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine

Cat. No. B3094498
CAS RN: 1258695-50-9
M. Wt: 215.24 g/mol
InChI Key: FOSBBRHTJGAQPD-UHFFFAOYSA-N
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Description

“{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine” is a chemical compound with the CAS Number: 1258695-50-9 . It has a molecular weight of 215.24 . The IUPAC name for this compound is N-[4-(difluoromethoxy)benzyl]-1-propanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15F2NO/c1-2-7-14-8-9-3-5-10(6-4-9)15-11(12)13/h3-6,11,14H,2,7-8H2,1H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a storage temperature of 28°C .

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Synthesis of Poly(p-benzamide)s : Takagi et al. (2013) synthesized phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and related compounds, which are structurally similar to {[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine, for polymer chemistry applications. These compounds were used in controlled polymerization processes to create polymers with specific molecular weights and properties (Takagi et al., 2013).

Photochemistry and Fluorescence

  • Fluorescence Enhancement Studies : Yang et al. (2002) studied compounds similar to this compound to understand fluorescence enhancement in trans-4-aminostilbene derivatives. This research is vital for developing materials with specific optical and electronic properties (Yang et al., 2002).

Material Science and Surface Chemistry

  • Amine-functionalized Silica Synthesis : Soto-Cantu et al. (2012) synthesized amine-functionalized colloidal silica, which is relevant to the study of this compound. These functionalized silica particles are used in various applications, including catalysis and material science (Soto-Cantu et al., 2012).

Organic Chemistry and Catalysis

  • Nonlinear Optical Materials : Whitaker et al. (1996) explored the nonlinear optical response of amine and phenol/ether derivatives, including studies on compounds structurally similar to this compound. Their findings contribute to the understanding of molecular hyperpolarizability in these compounds (Whitaker et al., 1996).

  • Corrosion Inhibition in Mild Steel : Boughoues et al. (2020) synthesized four amine derivative compounds, including structures similar to this compound, to study their corrosion inhibition performance on mild steel. This research has implications for industrial applications where corrosion resistance is critical (Boughoues et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for “{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine” can be found at the provided link . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection. It should be used only in a well-ventilated area or with adequate respiratory protection .

properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-7-14-8-9-3-5-10(6-4-9)15-11(12)13/h3-6,11,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSBBRHTJGAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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